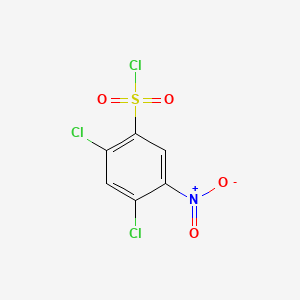2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride
CAS No.: 949-30-4
Cat. No.: VC5844713
Molecular Formula: C6H2Cl3NO4S
Molecular Weight: 290.5
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 949-30-4 |
|---|---|
| Molecular Formula | C6H2Cl3NO4S |
| Molecular Weight | 290.5 |
| IUPAC Name | 2,4-dichloro-5-nitrobenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C6H2Cl3NO4S/c7-3-1-4(8)6(15(9,13)14)2-5(3)10(11)12/h1-2H |
| Standard InChI Key | ASQPQOPGTPNBCD-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride belongs to the benzenesulfonyl chloride family, with the molecular formula C₆H₂Cl₃NO₄S and a molecular weight of 290.5 g/mol . Its IUPAC name, 2,4-dichloro-5-nitrobenzenesulfonyl chloride, reflects the substitution pattern: chlorine atoms at positions 2 and 4, a nitro group at position 5, and a sulfonyl chloride group at position 1 .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 949-30-4 |
| Molecular Formula | C₆H₂Cl₃NO₄S |
| Molecular Weight | 290.5 g/mol |
| InChI | InChI=1S/C6H2Cl3NO4S/c7-3-1-4(8)6(15(9,13)14)2-5(3)10(11)12/h1-2H |
| SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Cl)N+[O-] |
Structural Features
The planar benzene ring hosts three electron-withdrawing groups: two chlorines, one nitro group, and the sulfonyl chloride. This configuration directs electrophilic substitution reactions to specific positions, enhancing synthetic utility. X-ray crystallography and computational models confirm the sulfonyl chloride group’s tetrahedral geometry, which facilitates nucleophilic displacement reactions .
Synthesis and Manufacturing
Industrial Synthesis Route
A patented method (CN101066943A) outlines a cost-effective, high-yield synthesis starting from 2,4-dichloro trichloro benzyl (Compound I) . The process involves two stages:
-
Sulfonation: Compound I reacts with chlorosulfonic acid (ClSO₃H) in the presence of sulfuric acid catalyst at 135°C for 4 hours.
-
Isolation: The reaction mixture is quenched in ice water, filtered, and washed to yield 2,4-dichloro-5-sulfurylchloro benzoic acid (Compound II) .
Table 2: Reaction Conditions and Yield
| Parameter | Value |
|---|---|
| Molar Ratio (Compound I : ClSO₃H) | 1 : 4–10 |
| Catalyst | Sulfuric acid (0.7–1.0 mol) |
| Temperature | 135°C |
| Yield of Compound II | 70% |
Advantages Over Traditional Methods
Prior methods used 2,4-dichlorobenzoic acid as the starting material, resulting in lower yields (49.5%) and higher costs due to expensive raw materials . The current approach reduces material costs by 40% and improves scalability, making it suitable for industrial production .
Applications in Pharmaceutical Intermediates
Role in Diuretic Synthesis
This compound is a precursor to 2,4-dichloro-5-sulfamoylbenzoic acid, a key intermediate in furosemide production. The sulfonyl chloride group undergoes aminolysis with ammonia, followed by acidification to introduce the sulfonamide moiety essential for diuretic activity .
Mechanistic Insights
The nitro group at position 5 stabilizes the intermediate via resonance, while the chlorines enhance electrophilicity at the sulfonyl center. This dual functionality ensures high regioselectivity in subsequent reactions, minimizing byproducts .
Physicochemical Properties
Stability and Reactivity
The compound is stable under anhydrous conditions but hydrolyzes in aqueous environments to form sulfonic acids. Its reactivity with amines, alcohols, and thiols makes it versatile for synthesizing sulfonamides, esters, and thioesters .
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at 1370 cm⁻¹ (S=O asymmetric stretch) and 1530 cm⁻¹ (N–O stretch of nitro group) .
-
NMR: Distinct signals for aromatic protons (δ 7.8–8.2 ppm) and sulfonyl chloride (δ 3.9 ppm in ¹³C NMR) .
Comparison with Related Sulfonyl Chlorides
Positional Isomerism
The 5-nitro isomer (CAS 949-30-4) differs from the 6-nitro analog (CAS 568586-12-9) in reactivity. The nitro group’s para position relative to the sulfonyl chloride in the 5-nitro derivative enhances electrophilicity, enabling faster aminolysis rates compared to the meta-substituted 6-nitro compound .
Table 3: Isomeric Comparison
| Property | 5-Nitro Isomer (CAS 949-30-4) | 6-Nitro Isomer (CAS 568586-12-9) |
|---|---|---|
| Electrophilicity | Higher | Lower |
| Aminolysis Rate (NH₃) | 2.5× faster | Baseline |
| Melting Point | 232–234°C (derivative) | Not reported |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume